5,6-Dichloroquinazolin-2-amine

Hematology Thrombocythemia Drug Metabolism

5,6-Dichloroquinazolin-2-amine is the only validated tool compound that replicates anagrelide's platelet-lowering mechanism without parent drug metabolism confounders. At 0.1 µM, it reduces megakaryocyte maturation by 58% while anagrelide shows no effect. With potent dual CK2 (IC50=0.61 nM) and CLK2 (IC50=2.4 nM) inhibition—where the mono-chloro analog is inactive—it is the unambiguous choice for kinase target validation. Its unique 5,6-dichloro substitution pattern offers a distinct chemical space for SAR campaigns. No generic quinazoline can substitute.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B8129231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroquinazolin-2-amine
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1Cl)Cl)N
InChIInChI=1S/C8H5Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)
InChIKeyOQCWWVSLJJQMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroquinazolin-2-amine: A Versatile Quinazoline Scaffold for Targeted Drug Discovery and Chemical Biology


5,6-Dichloroquinazolin-2-amine (C8H5Cl2N3; MW: 214.05) is a heterocyclic compound belonging to the 2-aminoquinazoline class, characterized by chlorine substitutions at the 5- and 6-positions of the quinazoline ring . This substitution pattern confers distinct physicochemical and pharmacological properties that differentiate it from other quinazoline analogs. The compound serves both as a direct tool for kinase inhibition and as a key metabolite in the pharmacology of the platelet-lowering drug anagrelide [1]. Its unique combination of structural features enables specific interactions with biological targets that are not achievable with other substitution patterns, making it a valuable scaffold for targeted drug discovery and chemical biology applications.

Why 5,6-Dichloroquinazolin-2-amine Cannot Be Replaced by Generic Quinazoline Analogs


The biological activity of quinazoline derivatives is exquisitely sensitive to the position and nature of substituents on the core scaffold. 5,6-Dichloroquinazolin-2-amine exhibits a unique pharmacological profile that cannot be replicated by other substitution patterns due to differences in target binding kinetics, selectivity, and metabolic fate [1]. For instance, the 5,6-dichloro configuration is critical for its role as the major active metabolite (RL603) of anagrelide, responsible for its platelet-lowering effects [2]. Simple substitution with other halogens or at different positions yields compounds with distinct, and often inferior, target engagement profiles, as demonstrated by comparative kinase inhibition data [3]. Therefore, generic substitution with other quinazoline derivatives would fundamentally alter the compound's utility in both research and therapeutic applications.

Quantitative Differentiation of 5,6-Dichloroquinazolin-2-amine: A Comparative Evidence Guide


Superior Potency in Platelet-Lowering Activity: 5,6-Dichloroquinazolin-2-amine vs. Anagrelide

5,6-Dichloroquinazolin-2-amine (RL603) is the major active metabolite responsible for the platelet-lowering effect of anagrelide. Direct comparison in hematopoietic cell cultures shows that RL603 is more potent than the parent drug anagrelide in inhibiting megakaryocyte maturation [1]. Specifically, at a concentration of 0.1 µM, RL603 reduced the number of CD41-positive megakaryocytes by 58%, while anagrelide at the same concentration showed no significant effect [1].

Hematology Thrombocythemia Drug Metabolism

Dual Kinase Inhibition Profile: 5,6-Dichloroquinazolin-2-amine as a Potent CK2 and CLK2 Inhibitor

5,6-Dichloroquinazolin-2-amine exhibits potent dual inhibition of Casein Kinase 2 (CK2) and CDC-like kinase 2 (CLK2), a profile not shared by closely related analogs [1]. In direct enzymatic assays, the compound shows an IC50 of 0.61 nM against CK2 and 2.4 nM against CLK2 [1]. In contrast, the mono-chloro analog 5-chloro-1,4-dihydroquinazolin-2-amine is essentially inactive against these kinases, with an IC50 > 10,000 nM for CK2 [2].

Kinase Inhibition Cancer Research Splicing Regulation

Selective MAO-B Inhibition: 5,6-Dichloroquinazolin-2-amine vs. MAO-A

5,6-Dichloroquinazolin-2-amine demonstrates a moderate but selective inhibition profile for monoamine oxidase B (MAO-B) over MAO-A [1]. It inhibits human MAO-B with an IC50 of 17,000 nM, while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This contrasts with many non-selective MAO inhibitors, such as phenelzine, which inhibit both isoforms with similar potency (MAO-A IC50 ~ 10-100 nM, MAO-B IC50 ~ 10-100 nM) [2].

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

Patent-Documented Utility: 5,6-Dichloroquinazolin-2-amine as a Prodrug Moiety for Platelet-Lowering Agents

The 5,6-dichloroquinazolin-2-amine scaffold is explicitly claimed in patents as a key component of novel prodrugs designed to improve the safety profile of platelet-lowering agents [1]. Specifically, US Patent 8,304,420 describes the use of methyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)-2-methylpropanoate as a prodrug with reduced cardiovascular side-effects compared to the parent compound anagrelide [1]. This specific substitution pattern is essential for the prodrug's unique metabolic activation and therapeutic window.

Medicinal Chemistry Prodrug Design Myeloproliferative Disorders

EGFR Inhibition Profile: 5,6-Dichloroquinazolin-2-amine vs. Gefitinib

5,6-Dichloroquinazolin-2-amine exhibits moderate inhibitory activity against the epidermal growth factor receptor (EGFR) with an IC50 of 514 nM [1]. While this potency is lower than that of the clinically approved EGFR inhibitor gefitinib (IC50 ~ 33 nM) [2], the distinct chemical structure of 5,6-dichloroquinazolin-2-amine may offer a different binding mode or resistance profile, which can be leveraged in the development of novel EGFR-targeting agents.

EGFR Tyrosine Kinase Cancer Therapy

High-Value Application Scenarios for 5,6-Dichloroquinazolin-2-amine in Drug Discovery and Chemical Biology


In Vitro Platelet Biology and Megakaryocyte Differentiation Studies

Based on direct comparative data, 5,6-dichloroquinazolin-2-amine (RL603) is the preferred tool compound for in vitro studies of anagrelide's mechanism of action [1]. At a concentration of 0.1 µM, it robustly inhibits megakaryocyte maturation (58% reduction in CD41+ cells), whereas the parent drug anagrelide shows no effect [1]. This allows researchers to dissect the specific contribution of the active metabolite to platelet-lowering effects without the confounding influence of the parent drug's metabolism.

Dual CK2/CLK2 Kinase Inhibitor for Splicing and Cancer Research

For research programs focused on CK2 or CLK2 signaling, 5,6-dichloroquinazolin-2-amine provides a potent dual inhibition profile (CK2 IC50 = 0.61 nM; CLK2 IC50 = 2.4 nM) [2]. This is in stark contrast to the mono-chloro analog, which is inactive [2]. The compound is therefore uniquely suited for chemical biology experiments aimed at validating CK2/CLK2 as therapeutic targets or for use as a positive control in kinase inhibitor screening assays.

Selective MAO-B Probe for Neuropharmacology Research

Investigators studying the role of MAO-B in neurodegeneration can utilize 5,6-dichloroquinazolin-2-amine as a moderately potent yet selective tool (MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM) [3]. Its selectivity profile (>5.8-fold) is superior to non-selective inhibitors like phenelzine [3], allowing for more precise interrogation of MAO-B-specific pathways in cell-based models of Parkinson's disease and other neurological disorders.

Medicinal Chemistry: EGFR Inhibitor Scaffold Optimization

With a measurable EGFR IC50 of 514 nM, 5,6-dichloroquinazolin-2-amine serves as a validated starting point for structure-activity relationship (SAR) campaigns [4]. Its activity, though moderate, is well-defined, and its distinct 5,6-dichloro substitution pattern offers a different chemical space for optimization compared to marketed 4-anilinoquinazoline EGFR inhibitors [4]. This makes it a valuable core for synthesizing novel analogs aimed at overcoming resistance or improving kinase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.